molecular formula C14H12N4OS2 B253813 N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

Cat. No. B253813
M. Wt: 316.4 g/mol
InChI Key: ISVRIVALTYJOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide exerts its effects through the inhibition of specific enzymes and proteins, leading to downstream effects on various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinases, leading to changes in cell signaling pathways and cell proliferation.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to have effects on cell differentiation, apoptosis, and cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide is its potent inhibitory effects on various enzymes and proteins, making it a valuable tool for studying disease pathogenesis and potential therapeutic targets. However, one limitation is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide, including:
1. Further studies on its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases.
2. Studies on its potential toxicity and off-target effects, and the development of more selective inhibitors.
3. Studies on its mechanism of action and downstream effects on various cellular processes.
4. Development of novel drug delivery systems for N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide to enhance its efficacy and reduce potential toxicity.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide to optimize dosing regimens and improve therapeutic outcomes.
In conclusion, N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its potent inhibitory effects on various enzymes and proteins make it a valuable tool for studying disease pathogenesis and potential therapeutic targets. However, its potential toxicity and off-target effects need to be carefully evaluated in preclinical studies, and further research is needed to fully understand its mechanism of action and downstream effects on various cellular processes.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide involves the reaction of 2-mercaptoacetamide with 2-bromo-1,3-benzothiazole, followed by the reaction of the resulting intermediate with 6-methyl-4-chloropyrimidine. The final product is obtained through purification and characterization by various analytical techniques.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and infectious diseases. It has been shown to have potent inhibitory effects on various enzymes and proteins, such as protein kinases and histone deacetylases, which play important roles in disease pathogenesis.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C14H12N4OS2/c1-9-6-13(16-8-15-9)20-7-12(19)18-14-17-10-4-2-3-5-11(10)21-14/h2-6,8H,7H2,1H3,(H,17,18,19)

InChI Key

ISVRIVALTYJOQS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.